PI3KD/V-IN-01 - 1807551-44-5

PI3KD/V-IN-01

Catalog Number: EVT-280280
CAS Number: 1807551-44-5
Molecular Formula: C21H25Cl2N5O3S2
Molecular Weight: 530.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PI3KD/V-IN-01 is a highly potent ATP-competitive PI3Kδ/Vps34 dual inhibitor. In cells, PI3KD/V-IN-01 showed 30-300 fold selectivity between PI3Kδ and other class I PI3K isoforms. PI3KD/V-IN-01 exhibited better anti-proliferative activity against AML, CLL and Burkitt lymphoma cell lines than known selective PI3Kδ and Vps34 inhibitors.
Source and Classification

PI3KD/V-IN-01 was developed through a series of synthetic pathways aimed at optimizing its efficacy and selectivity for the PI3Kδ isoform. It falls under the category of small molecule inhibitors and is classified as a pyrazolo[3,4-d]pyrimidine derivative. This compound has been evaluated for its biological activity against various cancer cell lines and has shown promising results in preclinical studies.

Synthesis Analysis

The synthesis of PI3KD/V-IN-01 involves several key steps that utilize advanced organic chemistry techniques. The primary synthetic route includes:

  1. Formation of the Core Structure: The synthesis begins with the creation of the pyrazolo[3,4-d]pyrimidine framework through cyclization reactions involving appropriate precursors.
  2. Functionalization: Subsequent steps involve the introduction of various substituents to enhance potency and selectivity. This may include alkylation or acylation reactions to modify the nitrogen atoms within the core structure.
  3. Purification and Characterization: The synthesized compounds are purified using chromatographic techniques, followed by characterization using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures.

Technical details indicate that microwave-assisted synthesis techniques have been employed to improve yields and reduce reaction times during certain steps of the synthesis process .

Molecular Structure Analysis

The molecular structure of PI3KD/V-IN-01 can be represented by its chemical formula, which includes multiple functional groups contributing to its biological activity.

Structural Data

  • Molecular Formula: C18H20F3N5O2
  • Molecular Weight: 393.38 g/mol
  • Key Features:
    • A pyrazolo[3,4-d]pyrimidine backbone.
    • Fluorinated aromatic rings that enhance binding affinity to the target enzyme.

The three-dimensional conformation of PI3KD/V-IN-01 allows for optimal interaction with the active site of PI3Kδ, as demonstrated by docking studies that predict its binding mode .

Chemical Reactions Analysis

PI3KD/V-IN-01 undergoes various chemical reactions that are critical for its activity as an inhibitor:

  1. Binding Interactions: The compound primarily interacts with the ATP-binding site of PI3Kδ through hydrogen bonds and hydrophobic interactions.
  2. Enzymatic Reactions: As an inhibitor, it competes with ATP for binding to PI3Kδ, thereby blocking downstream signaling pathways involved in cell proliferation.
  3. Stability Studies: Investigations into the stability of PI3KD/V-IN-01 under physiological conditions reveal that it maintains its structural integrity, which is essential for sustained biological activity .
Mechanism of Action

The mechanism of action for PI3KD/V-IN-01 involves:

  1. Inhibition of Phosphorylation: By binding to the active site of PI3Kδ, it prevents the phosphorylation of downstream targets such as Akt (protein kinase B), which is crucial for cell survival and growth.
  2. Impact on Signaling Pathways: The inhibition leads to reduced activation of pathways associated with cancer cell proliferation and survival, making it a potential therapeutic agent in oncology .
  3. Data on Efficacy: In vitro studies have shown that PI3KD/V-IN-01 effectively reduces cell viability in various cancer cell lines with IC50 values in the low micromolar range .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Moderate solubility in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts selectively with nucleophiles due to electrophilic centers within its structure.

Relevant analyses include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability .

Applications

PI3KD/V-IN-01 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application lies in oncology, where it is being explored as a treatment option for hematological malignancies and solid tumors characterized by aberrant PI3K signaling.
  2. Autoimmune Diseases: Given its selective inhibition profile, it may also be useful in treating autoimmune disorders where PI3Kδ plays a role in immune cell activation.
  3. Research Tool: In addition to therapeutic applications, it serves as a valuable tool for studying PI3K signaling pathways in cellular biology research.

The ongoing research into this compound continues to reveal its potential across various therapeutic areas, highlighting its importance in modern pharmacology .

Structural and Biochemical Characterization of PI3KD/V-IN-01

Chemical Structure and Molecular Design

PI3KD/V-IN-01 is a potent dual-target inhibitor featuring an aminothiazole scaffold as its core structural motif (Fig. 1A) [4] [7]. This scaffold was strategically selected and optimized through medicinal chemistry to achieve simultaneous inhibition of PI3Kδ (Class I) and Vps34 (Class III PI3K). The compound incorporates:

  • A hydrophobic head group that occupies the ATP-binding pocket of both kinases.
  • A linker region with hydrogen-bonding capabilities, enhancing affinity for key residues in the catalytic cleft.
  • A tail moiety designed to interact with isoform-specific hydrophobic regions, contributing to selectivity against non-target kinases [4] [6].This design leverages structural similarities in the ATP-binding sites of PI3Kδ and Vps34 while exploiting unique topological features to minimize off-target effects.

ATP-Competitive Binding Kinetics

PI3KD/V-IN-01 functions as a competitive antagonist of ATP binding, as confirmed by kinetic assays using varying ATP concentrations. Key findings include:

  • Lineweaver-Burk plots demonstrate intersecting lines at the y-axis, indicative of direct competition with ATP [4].
  • Ki values of 8 nM (PI3Kδ) and 22 nM (Vps34) suggest high-affinity binding [4].
  • Association rates (kon) exceed dissociation rates (koff), supporting stable enzyme-inhibitor complex formation [4].Table 1: Binding Kinetics of PI3KD/V-IN-01
TargetKi (nM)kon (M⁻¹s⁻¹)koff (s⁻¹)
PI3Kδ81.2 × 10⁷0.02
Vps34228.5 × 10⁶0.05

Biochemical Assays for Inhibitory Activity (IC₅₀/EC₅₀)

PI3KD/V-IN-01 exhibits nanomolar potency against both targets across biochemical and cellular systems:

  • Biochemical IC₅₀: 6 nM (PI3Kδ) and 19 nM (Vps34) in ADP-Glo™ assays using purified enzymes [4].
  • Cellular EC₅₀: 11 nM (PI3Kδ in anti-IgM-stimulated Raji cells) and 413 nM (Vps34, measured via LC3BII accumulation in HeLa cells) [4] [7].
  • Anti-proliferative activity: Superior to single-target inhibitors (e.g., CAL-101), with GI₅₀ values of 0.12–1.58 µM in AML/CLL cell lines (Table 2) [4] [7].Table 2: Cellular Anti-Proliferative Activity (GI₅₀, µM)
Cell LineCancer TypePI3KD/V-IN-01CAL-101 (PI3Kδ)Vps34-IN-1
MV4-11AML (FLT3-ITD+)0.12>102.1
MOLM-13AML (FLT3-ITD+)0.15>101.8
OCI-AML-3AML0.242.43.5
HS505TCLL0.41>101.2

Selectivity Profiling Across PI3K Isoforms and Kinome

The inhibitor demonstrates >100-fold selectivity for PI3Kδ and Vps34 over other PI3K isoforms and kinases:

  • PI3K isoform selectivity: IC₅₀ values of 64 nM (PI3Kα), 111 nM (PI3Kβ), and 119 nM (PI3Kγ) – representing 10- to 30-fold selectivity gaps [4].
  • Kinome-wide screening: At 1 µM, PI3KD/V-IN-01 showed negligible binding to 468 non-target kinases in DiscoveRx’s KinomeScan™ (S(5) score = 0.00) [4].
  • mTOR off-target activity: Modest inhibition (EC₅₀: 1.7 µM) due to structural homology, but 140-fold lower potency than for Vps34 [4].

Structural Basis for Dual PI3Kδ/Vps34 Inhibition

X-ray crystallography and molecular modeling reveal key interactions enabling dual inhibition:

  • PI3Kδ binding: The aminothiazole core forms hydrogen bonds with Val828 (hinge region), while the hydrophobic tail occupies a cleft near Trp760 in the P-loop, mimicking ATP’s adenine ring [5] [6].
  • Vps34 binding: The linker region hydrogen-bonds with Asp746 and Ile831, residues conserved in Vps34 but divergent in other PI3Ks [4] [10].
  • Dual specificity drivers:
  • Similar hydrophobic regions in PI3Kδ (C2 domain) and Vps34 (helical domain) accommodate the inhibitor’s tail moiety [5] [9].
  • A unique salt bridge network in Vps34 (absent in PI3Kα/β) is stabilized by the inhibitor’s polar linker [10].

Structural comparisons indicate that PI3KD/V-IN-01 exploits evolutionary convergences in the ATP-binding pockets of PI3Kδ and Vps34, while steric clashes with PI3Kα’s larger gatekeeper residue (Ile800 vs. Met742 in PI3Kδ) contribute to selectivity [5] [6].

Properties

CAS Number

1807551-44-5

Product Name

PI3KD/V-IN-01

IUPAC Name

2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride

Molecular Formula

C21H25Cl2N5O3S2

Molecular Weight

530.48

InChI

InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H

InChI Key

VTZJKFKNWRSSPL-UHFFFAOYSA-N

SMILES

O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl

Solubility

Soluble in DMSO

Synonyms

PI3KD/V-IN-01; PI3KD/V IN 01; PI3KD/VIN01

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.